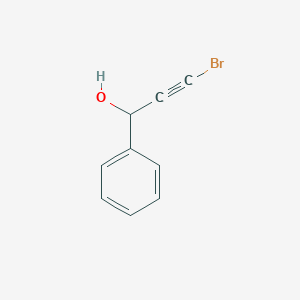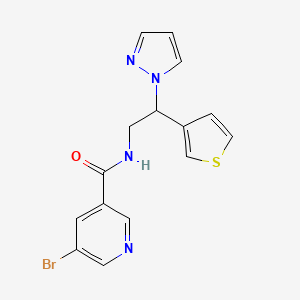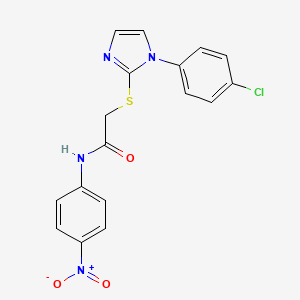
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is an organic compound notable for its unique molecular structure and potential applications across various scientific fields. This compound features a cyclopentyl group, a cyclobutanecarboxamide moiety, and a pyrazolyl ring with a trifluoromethyl substituent. Such complexity imbues the compound with distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves several steps:
Preparation of 3-(trifluoromethyl)-1H-pyrazole: : The pyrazole ring is synthesized via cyclization of a hydrazine derivative with a β-dicarbonyl compound, followed by trifluoromethylation.
Formation of the Cyclobutanecarboxamide Core: : Cyclobutanecarboxylic acid is converted to its acyl chloride form, which then reacts with cyclopentylamine to yield the cyclobutanecarboxamide intermediate.
Coupling Reaction: : The pyrazole and cyclobutanecarboxamide intermediates are coupled using standard amidation conditions, typically involving carbodiimide-based coupling reagents.
Industrial Production Methods
For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and reagent concentration is crucial. Flow chemistry techniques and continuous synthesis processes may be employed to enhance yield and purity while minimizing waste and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to form corresponding N-oxide derivatives.
Reduction: : Reduction reactions may lead to the hydrogenation of the pyrazole ring.
Substitution: : Nucleophilic substitution reactions, particularly at the pyrazole ring and amide moiety.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Nucleophiles: : Alkoxides, amines, and halides.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Fully or partially hydrogenated pyrazole rings.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has broad applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industry: : Utilized in the development of agrochemicals and material science due to its stability and reactivity.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: : It may interact with enzymes or receptors, inhibiting or activating their biological functions.
Pathways Involved: : The trifluoromethyl group can enhance the compound’s ability to cross cell membranes, potentially influencing various cellular pathways.
Comparación Con Compuestos Similares
Compared to structurally similar compounds, such as other cyclobutanecarboxamides and pyrazoles, N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide stands out due to the trifluoromethyl group, which imparts distinct electronic properties and metabolic stability.
List of Similar Compounds
N-cyclopentyl-N-(2-(1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
N-cyclopentyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)cyclobutanecarboxamide
Its uniqueness lies in the combination of cyclobutane and pyrazole moieties with a trifluoromethyl substituent, rendering it a compound of significant interest in various research domains.
Propiedades
IUPAC Name |
N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c17-16(18,19)14-8-9-21(20-14)10-11-22(13-6-1-2-7-13)15(23)12-4-3-5-12/h8-9,12-13H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWCQTPSQJTVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2908198.png)







![ethyl 5-(2,5-dichlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908215.png)




![N-(4-chloro-3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2908221.png)
